molecular formula C9H14F2N2O B1490106 (3,3-Difluoroazetidin-1-yl)(piperidin-2-yl)methanone CAS No. 2089678-51-1

(3,3-Difluoroazetidin-1-yl)(piperidin-2-yl)methanone

Cat. No. B1490106
CAS RN: 2089678-51-1
M. Wt: 204.22 g/mol
InChI Key: CWKFDGFFWGDLBE-UHFFFAOYSA-N
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Description

“(3,3-Difluoroazetidin-1-yl)(piperidin-2-yl)methanone” is a synthetic compound with the CAS No. 2089678-51-1 . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular formula of “(3,3-Difluoroazetidin-1-yl)(piperidin-2-yl)methanone” is C9H14F2N2O. The InChI code is 1S/C8H14F2N2.2ClH/c9-8(10)5-12(6-8)7-1-3-11-4-2-7;;/h7,11H,1-6H2;2*1H .

Scientific Research Applications

Pharmacological Applications

  • Dipeptidyl Peptidase IV Inhibition for Diabetes Treatment : A compound closely related to "(3,3-Difluoroazetidin-1-yl)(piperidin-2-yl)methanone," specifically "(3,3-Difluoropyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone," has been identified as a potent and selective inhibitor of dipeptidyl peptidase IV (DPP-IV). This enzyme inhibition is relevant for the treatment of type 2 diabetes due to its role in glucose metabolism. The compound showed high oral bioavailability in preclinical species, making it a candidate for further development as a diabetes treatment (Ammirati et al., 2009).

Chemical Synthesis and Characterization

  • Antimicrobial Activity : New derivatives with structural similarities to "(3,3-Difluoroazetidin-1-yl)(piperidin-2-yl)methanone" have been synthesized and evaluated for their in vitro antimicrobial activity. Compounds in this category showed promising antibacterial and antifungal activities against pathogenic strains, indicating potential for development as antimicrobial agents (Mallesha & Mohana, 2014).

  • Metabolism and Pharmacokinetics : The metabolism, excretion, and pharmacokinetics of a related DPP-IV inhibitor were extensively studied in rats, dogs, and humans, providing insight into its biotransformation and elimination pathways. These findings are crucial for understanding the disposition of such compounds in the body and for the optimization of their pharmacokinetic profiles (Sharma et al., 2012).

  • Synthetic Methodologies : Research has also focused on developing new synthetic routes and methodologies for creating compounds with similar structural features. These studies contribute to the broader field of organic synthesis by providing efficient methods for preparing such complex molecules, which could have implications beyond their immediate pharmacological applications (Rui, 2010).

properties

IUPAC Name

(3,3-difluoroazetidin-1-yl)-piperidin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F2N2O/c10-9(11)5-13(6-9)8(14)7-3-1-2-4-12-7/h7,12H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWKFDGFFWGDLBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(=O)N2CC(C2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,3-Difluoroazetidin-1-yl)(piperidin-2-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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